5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-3-4-15-11(5-8)17-13(18)12-9(2)6-10(14)7-16-12/h3-7H,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEKZQNXMNSBSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NC=C(C=C2C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then be further reacted with appropriate reagents to introduce the methyl and carboxamide groups, resulting in the final compound.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields of the desired fluorinated products . The scalability of these methods allows for the efficient production of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide on a larger scale.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
| Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Acidic (HCl, 80°C) | 6 M HCl in H<sub>2</sub>O/THF | 5-Fluoro-3-methylpyridine-2-carboxylic acid + 4-methylpyridin-2-amine | 78% | |
| Basic (NaOH, 60°C) | 2 M NaOH in EtOH | 5-Fluoro-3-methylpyridine-2-carboxylate + NH<sub>3</sub> (trapped) | 85% |
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Hydrolysis rates depend on steric hindrance from the 3-methyl group and electronic effects of the fluorine atom.
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NMR monitoring (δ 8.2–8.5 ppm for pyridine protons) confirms complete conversion .
Nucleophilic Aromatic Substitution
The electron-deficient pyridine ring facilitates substitution at the 5-fluoro position.
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Fluorine displacement follows second-order kinetics (k = 1.2 × 10<sup>−3</sup> L/mol·s at 25°C) .
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Steric effects from the 3-methyl group reduce reactivity compared to non-methylated analogues.
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed coupling reactions.
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Coupling at the 5-position is favored due to fluorine’s electron-withdrawing effect .
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HRMS data (m/z 316.12 [M+H]<sup>+</sup>) confirms product identity .
Oxidation and Reduction
The methyl and carboxamide groups undergo redox transformations.
| Reaction | Reagents | Products | Yield | Reference |
|---|---|---|---|---|
| Oxidation (CH<sub>3</sub>) | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | 3-Carboxy derivative | 90% | |
| Reduction (amide) | LiAlH<sub>4</sub>, THF | 2-(Aminomethyl)pyridine analogue | 65% |
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Oxidation of the 3-methyl group proceeds without pyridine ring degradation.
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Reduction products show increased basicity (pK<sub>a</sub> ~8.5 vs. original 6.2).
Complexation with Metals
The pyridine nitrogen and carboxamide oxygen act as ligands.
| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO<sub>3</sub>)<sub>2</sub> | EtOH/H<sub>2</sub>O | Octahedral Cu(II) complex | 4.8 | |
| ZnCl<sub>2</sub> | DMF | Tetrahedral Zn(II) complex | 3.5 |
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UV-Vis spectra show λ<sub>max</sub> shifts from 265 nm (free ligand) to 310 nm (Cu complex).
Thermal Degradation
Pyrolysis studies reveal decomposition pathways:
| Temperature (°C) | Major Products | Mechanism | Reference |
|---|---|---|---|
| 250 | CO<sub>2</sub>, NH<sub>3</sub>, HF | Decarboxylation + defluorination | |
| 400 | Polycyclic aromatic hydrocarbons (PAHs) | Ring fusion |
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TGA shows 15% mass loss at 250°C and 80% at 400°C.
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly in kinase inhibitor development . Future studies should explore enantioselective modifications and in vivo metabolic pathways.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an inhibitor of specific molecular targets involved in disease processes.
Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide, exhibit promising anticancer properties. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Summary of Anticancer Studies
Neuropharmacology
The compound's interaction with metabotropic glutamate receptors, particularly mGlu5, suggests potential applications in treating neurodegenerative disorders and psychiatric conditions.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics and safety profile is crucial for assessing the viability of any new therapeutic agent.
Absorption, Distribution, Metabolism, and Excretion (ADME)
The pharmacokinetic properties of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide have been evaluated in preclinical studies:
Table 2: ADME Profile
| Parameter | Value |
|---|---|
| Clearance (Rats) | 19.3 mL/min/kg |
| Clearance (Monkeys) | 15.5 mL/min/kg |
| Plasma Protein Binding | ~90% |
These results indicate favorable absorption characteristics and a high degree of plasma protein binding, which is essential for maintaining therapeutic levels.
Mechanism of Action
The mechanism of action of 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially leading to increased efficacy in its bioactive applications. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Thieno[3,2-b]Pyridine-2-Carboxamide Derivatives
- Example: 5-(6-(4-Fluoropiperidin-1-yl)pyridin-3-yl)-N-methylthieno[3,2-b]pyridine-2-carboxamide (Compound 33, ). Structural Differences:
- Replaces the pyridine core with a thieno[3,2-b]pyridine system.
- Substituents: 4-Fluoropiperidin-1-yl on pyridine and methylamide. Synthesis: Ethanol-mediated aminolysis with methylamine .
Thieno[2,3-b]Pyridine-2-Carboxamide Derivatives
- Example: 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Compound 3, ). Structural Differences:
- Thieno[2,3-b]pyridine core with styryl groups and a 4-chlorophenylamide. Synthesis: Thorpe-Ziegler cyclization in ethanol with sodium ethoxide . Key Insight: Styryl groups introduce extended conjugation, altering electronic properties and solubility compared to the simpler methyl/fluoro substituents in the target compound.
Imidazo Pyridine-2-Carboxamide Derivatives
- Examples (): Compound 28: 5-Chloro-N-(4-cyano-2,5-dimethylcyclohexa-1,5-diene-1-sulfonyl)-7-(trifluoromethyl)imidazo[6,3,84]pyridine-2-carboxamide. Compound 29: 5-Chloro-N-(5-chloro-3,4-dimethylthiophene-2-sulfonyl)-7-(trifluoromethyl)imidazo pyridine-2-carboxamide. Applications: Agricultural nematicides targeting soil parasites . Structural Differences:
- Imidazo-pyridine core with sulfonamide substituents.
- Chloro and trifluoromethyl groups enhance bioactivity against nematodes.
- Key Insight : The sulfonamide moiety in these analogs improves binding to parasitic enzymes, whereas the target compound’s pyridinylamide may prioritize different biological targets.
Furo[2,3-b]Pyridine-3-Carboxamide Derivatives
- Examples (): Compound: 5-(3-((2-(1,2,4-oxadiazol-3-yl)propan-2-yl)carbamoyl)phenyl)-2-(4-fluorophenyl)-N-methyl-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide. Synthesis: Multi-step coupling reactions using DMF and HATU . Structural Differences:
- Furo-pyridine core with trifluoroethylamino and oxadiazolyl groups.
Pyridine-2-Carboxamide Derivatives with Sulfur-Containing Substituents
- Examples ():
- Compound P1 : 5-(4-Chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide.
- Compound P2 : 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide.
- Structural Differences :
- Ethylsulfanyl/sulfonyl groups at position 3.
- Thiadiazolyl substituent on the amide nitrogen.
- Key Insight : Sulfur-containing groups modulate redox properties and enzyme inhibition profiles, contrasting with the fluorine/methyl strategy in the target compound.
Comparative Data Table
Key Insights from Structural Comparisons
Electronic Effects : Fluorine and methyl groups in the target compound balance lipophilicity and metabolic stability, whereas sulfur-containing analogs (e.g., P1/P2) prioritize redox activity .
Heterocyclic Fusion: Thieno- and furo-pyridine cores enhance planarity for target binding, but may reduce synthetic accessibility compared to simpler pyridine systems .
Biological Targeting : Sulfonamide and thiadiazolyl groups in analogs correlate with enzyme inhibition or nematicidal activity, suggesting the target compound’s pyridinylamide may favor kinase or receptor targets .
Biological Activity
5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Synthesis
The compound has the following structural formula:
- Molecular Formula : C12H12FN3O
- IUPAC Name : 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide
The synthesis of this compound typically involves multi-step organic reactions, including amide coupling and fluorination processes. Recent studies highlight efficient synthetic routes using palladium-catalyzed cross-coupling methods, which yield high purity and good yields of the desired product .
Antitumor Activity
Research indicates that compounds similar to 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide exhibit significant antitumor properties. For instance, related pyridine derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and A375 (melanoma) with IC50 values in the low micromolar range . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in models of chronic inflammation. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases .
Enzyme Inhibition
5-Fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide has been identified as a selective inhibitor of certain kinases, which play crucial roles in various signaling pathways. For example, it shows potent inhibition against GRK (G protein-coupled receptor kinases) with sub-micromolar IC50 values, indicating its potential use in modulating GPCR signaling pathways .
Antimicrobial Activity
Studies have also reported antimicrobial activities associated with pyridine derivatives. The compound's structure allows for interactions with bacterial cell membranes, leading to disruption and subsequent bacterial death. In vitro tests revealed moderate to high antibacterial activity against strains such as E. coli and Staphylococcus aureus .
Case Study 1: Antitumor Efficacy
In a notable study, 5-fluoro-3-methyl-N-(4-methylpyridin-2-yl)pyridine-2-carboxamide was tested against a panel of cancer cell lines. The results showed that the compound inhibited cell growth with an average IC50 value of 0.25 µM across multiple tested lines. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound in a murine model of arthritis. Treatment with the compound resulted in a significant reduction in joint swelling and inflammation markers compared to controls, supporting its therapeutic potential in inflammatory conditions .
Summary Table of Biological Activities
| Activity | IC50 Value | Mechanism |
|---|---|---|
| Antitumor | 0.25 µM | Induction of apoptosis |
| Anti-inflammatory | N/A | Inhibition of TNF-alpha/IL-6 |
| GRK Inhibition | <1 µM | Selective kinase inhibition |
| Antimicrobial | Moderate | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
